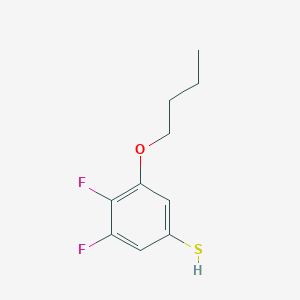
4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a hydroxy group, a methyl group, and a 3,5-dimethyl-4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-dimethyl-4-methoxybenzaldehyde.
Formation of Piperidine Ring: The benzaldehyde derivative undergoes a Mannich reaction with formaldehyde and a secondary amine to form the piperidine ring.
Hydroxylation: The resulting piperidine derivative is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or other strong bases.
Major Products
Oxidation: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxopiperidine.
Reduction: 4-(3,5-Dimethyl-4-methoxyphenyl)-1-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxopiperidine: Similar structure but with a ketone group instead of a hydroxy group.
4-(3,5-Dimethyl-4-methoxyphenyl)-1-methylpiperidine: Similar structure but without the hydroxy group.
Uniqueness
4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is unique due to the presence of both a hydroxy group and a methoxy-substituted aromatic ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-9-13(10-12(2)14(11)18-4)15(17)5-7-16(3)8-6-15/h9-10,17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPMFIDGADOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2(CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)








![1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990324.png)
